BenchChemオンラインストアへようこそ!

LT175

PPARγ Partial Agonism Adipogenesis

Select LT175 to dissect selective PPARγ modulation without the pro-adipogenic and fluid-retention liabilities of full agonists such as rosiglitazone. Its partial agonism, unique diphenyl-pocket binding (PDB: 3B3K, 4L98), and differential coregulator recruitment (NCoR1 retention, CBP exclusion) make it an essential tool for separating insulin-sensitizing effects from adipogenic pathways. Validated in 3T3-L1 adipogenesis assays and diet-induced obesity mouse models, where it reduced body weight, adipocyte size, and white adipose tissue mass while improving insulin sensitivity and lipid profiles.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
Cat. No. B1675333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLT175
Synonyms2-(4-phenylphenoxy)-3-phenylpropanoic acid
LT175
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1
InChIKeyTZTPJJNNACUQQR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LT175 Compound Profile: A Dual PPARα/γ Ligand with Documented Partial Agonism for Metabolic Research


LT175 is a synthetic dual ligand of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), characterized by a partial agonist profile at PPARγ and a unique binding mode within the receptor's 'diphenyl pocket' [1]. The compound, (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, has been extensively characterized in vitro and in vivo, demonstrating potent insulin-sensitizing effects and a reduced adipogenic liability, distinguishing it from classical full PPARγ agonists like rosiglitazone . LT175 is primarily utilized as a research tool to investigate the therapeutic potential of selective PPAR modulation in models of type 2 diabetes, dyslipidemia, and obesity .

Scientific Justification for Selecting LT175 Over General-Purpose PPAR Agonists


Standard PPAR agonists like rosiglitazone (a full PPARγ agonist) and Wy-14,643 (a selective PPARα agonist) are limited by on-target toxicities and a narrow therapeutic window. Rosiglitazone's full agonism drives significant adipogenesis and fluid retention, while selective PPARα agonists lack direct insulin-sensitizing effects [1]. In contrast, LT175's dual partial agonism and unique binding mode in the PPARγ 'diphenyl pocket' result in a distinct coregulator recruitment profile, which has been linked to reduced adipogenic activity and improved metabolic outcomes in vivo [2]. Therefore, substituting LT175 with a generic PPAR agonist will not recapitulate its specific pharmacological profile and may introduce confounding, off-target effects that compromise experimental validity.

Quantitative Differentiation of LT175 from Key PPAR Comparators: An Evidence-Based Guide


Partial PPARγ Agonism vs. Rosiglitazone's Full Agonism

LT175 acts as a partial agonist at human PPARγ, in contrast to the full agonist rosiglitazone. This differential activity is quantified by the maximal transcriptional activation achieved in reporter gene assays. While rosiglitazone elicits 100% maximal activation of PPARγ, LT175 reaches a significantly lower plateau, characteristic of partial agonism [1]. This property is mechanistically linked to its reduced adipogenic activity and distinct coregulator recruitment profile [2].

PPARγ Partial Agonism Adipogenesis

Reduced Adipogenic Liability vs. Rosiglitazone in 3T3-L1 Adipocytes

In a direct head-to-head comparison, LT175 treatment resulted in significantly less lipid accumulation in differentiating 3T3-L1 adipocytes compared to rosiglitazone. While rosiglitazone robustly induced adipogenesis as evidenced by substantial Oil Red O staining for lipid droplets, LT175 triggered a markedly reduced adipogenic response, indicating a lower propensity to promote fat cell formation and lipid storage [1]. This was confirmed by a similar observation in a separate study using the same cell model [2].

Adipogenesis Lipid Accumulation Metabolic Safety

In Vivo Weight and Adiposity Reduction vs. Rosiglitazone-Associated Weight Gain

In vivo administration of LT175 to high-fat diet (HFD)-fed mice led to a decrease in body weight, adipocyte size, and white adipose tissue (WAT) mass, as quantified by magnetic resonance imaging (MRI) [1]. This outcome contrasts sharply with the clinical profile of rosiglitazone, a full PPARγ agonist, which is well-documented to cause weight gain and fluid retention in both preclinical models and human patients [2]. This differential in vivo effect is a critical differentiator for LT175.

In Vivo Efficacy Obesity Metabolic Syndrome

Distinct PPARγ Coregulator Recruitment Profile vs. Rosiglitazone

Fluorescence Resonance Energy Transfer (FRET) assays revealed that LT175 induces a different pattern of coregulator recruitment to the PPARγ ligand-binding domain compared to rosiglitazone. Specifically, LT175 fails to recruit the coactivator CREB-binding protein (CBP), while still allowing interaction with the corepressor NCoR1. In contrast, rosiglitazone promotes robust CBP recruitment and NCoR1 dismissal, a mechanism linked to full transcriptional activation and adipogenesis [1].

Coregulator Recruitment Mechanism of Action Selective PPAR Modulation

Binding to the PPARγ 'Diphenyl Pocket' vs. Classical TZD Binding Site

Structural analysis of the PPARγ ligand-binding domain (LBD) in complex with LT175 revealed that the compound occupies a distinct hydrophobic region termed the 'diphenyl pocket'. This binding mode is different from that of thiazolidinediones (TZDs) like rosiglitazone, which occupy a more canonical site within the LBD [1]. This alternative binding orientation is proposed to underpin LT175's unique pharmacological profile, including its partial agonism and altered coregulator recruitment [2].

Structural Biology Binding Mode PPARγ

Favorable Physicochemical Profile for Cell-Based Assays

LT175 possesses a physicochemical profile suitable for in vitro experimentation. Its calculated lipophilicity (cLogP 4.43) and topological polar surface area (TPSA 46.53 Ų) are within favorable ranges for cell permeability and aqueous solubility, as per standard drug-likeness filters [1]. This profile compares favorably to other lipophilic PPAR ligands, facilitating dissolution in standard solvents like DMSO (up to 50 mg/mL) and ethanol (up to 25 mg/mL), which is practical for preparing stock solutions for cell-based assays .

Physicochemical Properties Drug-likeness Solubility

Recommended Research and Development Applications for LT175 Based on Validated Evidence


Investigating Selective PPAR Modulation in Adipocyte Biology and Metabolic Disease

Utilize LT175 as a tool compound to dissect the molecular mechanisms of selective PPARγ modulation. Its partial agonist profile, distinct coregulator recruitment (NCoR1 retention, CBP exclusion), and unique 'diphenyl pocket' binding make it ideal for studies aiming to separate insulin-sensitizing effects from pro-adipogenic pathways, as demonstrated in 3T3-L1 adipocyte differentiation assays and in vivo metabolic studies [REFS-1, REFS-2, REFS-3].

Preclinical Modeling of Insulin Sensitization with Reduced Weight Gain Liability

Employ LT175 in diet-induced obesity (DIO) mouse models to study the effects of dual PPARα/γ partial agonism on glucose homeostasis, lipid metabolism, and body composition. Unlike full PPARγ agonists that cause weight gain, LT175 has been shown to reduce body weight, adipocyte size, and white adipose tissue mass while improving insulin sensitivity and lipid profiles, making it a valuable reference for developing next-generation anti-diabetic agents [1].

Structural Biology Studies of Non-Canonical PPARγ Ligand Binding

Leverage the publicly available crystal structures of the PPARγ LBD in complex with LT175 (e.g., PDB: 3B3K, 4L98) as a template for rational drug design and molecular modeling. The compound's binding to the 'diphenyl pocket' offers a distinct scaffold for structure-based optimization of novel PPAR modulators with potentially improved safety profiles compared to TZDs [3].

Use as a Reference Compound in Coregulator Recruitment Assays

Deploy LT175 as a positive control or reference ligand in biochemical assays measuring PPARγ-coregulator interactions (e.g., TR-FRET). Its well-characterized and differential effect on CBP and NCoR1 recruitment, as opposed to full agonists like rosiglitazone, provides a distinct pharmacological benchmark for profiling new chemical entities targeting PPARγ [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LT175

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.